Boc-Val-Dil-Dap-OH
CAS No.:
Cat. No.: VC13703821
Molecular Formula: C29H53N3O8
Molecular Weight: 571.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H53N3O8 |
|---|---|
| Molecular Weight | 571.7 g/mol |
| IUPAC Name | (2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C29H53N3O8/c1-12-18(4)24(31(9)26(34)23(17(2)3)30-28(37)40-29(6,7)8)21(38-10)16-22(33)32-15-13-14-20(32)25(39-11)19(5)27(35)36/h17-21,23-25H,12-16H2,1-11H3,(H,30,37)(H,35,36)/t18-,19+,20-,21+,23-,24-,25+/m0/s1 |
| Standard InChI Key | OCXHPHOVIMNVPQ-UTHKHBGESA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
| SMILES | CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)OC(C)(C)C |
| Canonical SMILES | CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Introduction
Chemical Characterization and Structural Features
Molecular Architecture
Boc-Val-Dil-Dap-OH features a tetrapeptide backbone comprising N-tert-butoxycarbonyl (Boc)-protected valine (Val), dileucine (Dil), and 2,3-diaminopropionic acid (Dap) residues . The Boc group at the N-terminus enhances solubility and prevents premature degradation, while the Dil segment introduces hydrophobicity critical for membrane permeability . The Dap moiety contains a primary amine and a carboxylic acid, enabling dual functionalization for conjugation to antibodies and cytotoxic agents .
The stereochemistry of Boc-Val-Dil-Dap-OH is defined by its (2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoic acid configuration . This rigid conformation minimizes off-target interactions while maintaining hydrolytic stability at physiological pH .
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 571.75 g/mol | |
| Solubility | 100 mg/mL in DMSO | |
| Storage Conditions | -20°C (3-year stability) | |
| Purity | ≥98.52% |
The compound’s solubility profile facilitates formulation for intravenous administration, while its stability under refrigeration ensures practicality in clinical settings .
Synthesis and Manufacturing
Solid-Phase Peptide Synthesis (SPPS)
Boc-Val-Dil-Dap-OH is synthesized via SPPS using Fmoc/t-Bu protection strategies . The process begins with the sequential coupling of Boc-Dap-OH to Wang resin, followed by Dil and Val residues. Critical steps include:
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Deprotection: Removal of the Boc group using trifluoroacetic acid (TFA) .
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Coupling: Activation with N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .
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Cleavage: Liberation from the resin using a TFA:triisopropylsilane:H2O (95:2.5:2.5) cocktail .
Yields typically range from 60–75%, with purification via reverse-phase HPLC achieving >98% purity .
Stereochemical Control
The Dil-Dap amide bond exhibits cis-trans isomerism, necessitating chiral HPLC separation to isolate the biologically active trans conformer . Nuclear Overhauser effect spectroscopy (NOESY) confirms the dominant trans configuration, which enhances binding to tubulin in cancer cells .
Mechanism of Action in Antibody-Drug Conjugates
Linker Design Principles
Boc-Val-Dil-Dap-OH’s cleavability arises from its pH-sensitive methoxy groups and protease-labile peptide bonds . In the acidic tumor microenvironment (pH 6.5–7.0), protonation of the methoxy oxygen induces structural rearrangement, exposing the Val-Dil-Dap sequence to cathepsin B-mediated hydrolysis . This releases monomethyl auristatin E (MMAE), a potent tubulin inhibitor, selectively within tumors .
Pharmacokinetic Advantages
Compared to non-cleavable linkers, Boc-Val-Dil-Dap-OH offers:
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Reduced Systemic Toxicity: 80% lower MMAE plasma exposure in preclinical models .
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Enhanced Tumor Penetration: Hydrophobic Dil segment promotes passive diffusion across tumor vasculature .
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Controlled Payload Release: Half-life of 48 hours in circulation vs. 2 hours in lysosomal compartments .
Preclinical and Clinical Applications
In Vitro Cytotoxicity
Boc-Val-Dil-Dap-OH-based ADCs demonstrate picomolar IC50 values against HER2-positive breast cancer (SK-BR-3: 0.12 nM) and CD30-positive lymphoma (L-540: 0.08 nM) cell lines . Synergy with checkpoint inhibitors increases apoptosis by 40% in co-culture models .
In Vivo Efficacy
In murine xenografts, ADCs incorporating Boc-Val-Dil-Dap-OH achieve complete remission at 3 mg/kg doses, with no weight loss or hepatotoxicity observed . Positron emission tomography (PET) imaging confirms tumor-specific payload accumulation within 6 hours post-injection .
Clinical Trials
Phase I trials of trastuzumab-Boc-Val-Dil-Dap-OH-MMAE (NCT02552121) reported:
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Objective response rate: 38% in HER2+ metastatic breast cancer.
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Dose-limiting toxicity: Grade 3 peripheral neuropathy at 2.4 mg/kg .
Comparative Analysis with Other ADC Linkers
| Linker Type | Cleavage Mechanism | Plasma Stability (t1/2) | Tumor Activation Efficiency |
|---|---|---|---|
| Boc-Val-Dil-Dap-OH | pH/Protease | 48 hours | 92% |
| SMCC | Non-cleavable | >7 days | 65% |
| VC-PABC | Cathepsin B | 72 hours | 88% |
Boc-Val-Dil-Dap-OH balances prolonged circulation with rapid intracellular activation, outperforming maleimide-based linkers in therapeutic index .
Challenges and Future Directions
Resistance Mechanisms
Upregulation of lysosomal cysteine cathepsins in 22% of patients necessitates co-administration with protease inhibitors . Structural modifications to the Dap residue (e.g., fluorinated analogs) are under investigation to circumvent resistance .
Next-Generation Derivatives
Second-generation linkers incorporating PEGylated Boc-Val-Dil-Dap-OH show 30% improved tumor-to-normal tissue ratios in primate models . Bispecific ADCs utilizing this linker are entering Phase II trials for colorectal cancer .
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